molecular formula C36H70BaO4 B035712 Barium stearate CAS No. 6865-35-6

Barium stearate

Cat. No. B035712
CAS RN: 6865-35-6
M. Wt: 704.3 g/mol
InChI Key: AGXUVMPSUKZYDT-UHFFFAOYSA-L
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Description

Synthesis Analysis

Barium stearate can be synthesized through the reaction of barium salts with stearic acid. This process involves the precipitation of barium stearate from the solution, which can be facilitated by adjusting the pH and temperature conditions to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of barium stearate is characterized by the barium ion coordinated with stearate anions. The molecular aggregation structure of barium stearate monolayers prepared from benzene solution shows that two-dimensional crystallites form even at low surface pressures, illustrating the compound's ability to form structured layers (Kajiyama et al., 1989).

Chemical Reactions and Properties

Barium stearate's chemical properties are influenced by its structure, leading to its function as an effective heat stabilizer. It exhibits greater dissociating ability compared to other stearates, which impacts its stabilization efficiency (Lévai, Ocskay, & Nyitrai, 1994). Its reactivity with other compounds, particularly in synthesizing heterometallic complexes, further demonstrates its versatile chemical behavior.

Physical Properties Analysis

Barium stearate's physical properties, such as its phase transitions and thermal stability, have been studied using calorimetric and microscopic methods. It undergoes several transitions, including crystal-crystal and crystal-mesomorphic phase transitions, indicating its complex physical behavior in response to temperature changes (Montmitonnet et al., 1985).

Scientific Research Applications

Dielectric Devices

  • Scientific Field : Applied Physics
  • Application Summary : Barium stearate films are used in the creation of dielectric devices .
  • Methods of Application : The thickness and frequency dependence of the AC breakdown field of Barium stearate films are studied in the thickness range of 100–1500 Å and in the frequency region of 10–200 kHz .
  • Results : The breakdown field varies with thickness as d–a (α=0.68) and the breakdown voltage increases with increasing thickness and frequency in the specified ranges .

Stabilizer for PVC

  • Scientific Field : Plastics Industry
  • Application Summary : Barium stearate is used as a heat stabilizer in the processing of polyvinyl chloride (PVC) and other related polymers .
  • Methods of Application : Barium stearate is added during the heating process of PVC to prevent thermal degradation .
  • Results : The addition of Barium stearate prevents the thermal degradation and any subsequent color change of PVC .

Carbon Nanotubes

  • Scientific Field : Nanotechnology
  • Application Summary : Barium stearate is used in the preparation of multilayers with carbon nanotubes .
  • Methods of Application : Langmuir films and Langmuir-Blodgett multilayers based on fatty acid (stearic acid, barium stearate) mixed with carbon nanotubes are prepared and investigated by isothermal compression (for Langmuir films) and X-ray diffraction (for Langmuir-Blodgett multilayers) .
  • Results : An irreversible modification has been observed in the case of Langmuir films doped by carbon nanotubes, due to reordering of the nanotubes in the film matrix .

Optical Properties

  • Scientific Field : Optics
  • Application Summary : Barium stearate is used in the study of optical properties of built-up films .
  • Methods of Application : The technique of depositing successive single layers of molecules of various stearates on a solid surface is described. Films containing 3001 layers have been built of barium-copper stearate .
  • Results : The thickness per layer of barium stearate was found to be 24.40A. The films are uniaxial crystals, the optic axis being perpendicular to the surface on which the films are built. The refractive index of the ordinary ray, n1, and of the extraordinary ray in a direction perpendicular to the axis, n3, are n1 = 1.491, n3 = 1.551 .

AC Breakdown Studies

  • Scientific Field : Electrical Engineering
  • Application Summary : Barium stearate is used in the study of AC breakdown characteristics of built-up films .
  • Methods of Application : The thickness and frequency dependence of the AC breakdown field has been reported in the thickness range 100–1500 Å and in the frequency region 10–200 kHz .
  • Results : The breakdown field is found to vary with thickness as d–a (α=0.68) and the breakdown voltage is found to increase with increasing thickness and frequency in the specified ranges .

Health Impacts Study

  • Scientific Field : Environmental Health
  • Application Summary : Barium stearate is used in the study of health impacts from natural and anthropogenic exposure .
  • Methods of Application : A systematic literature review (from 1875 to 2014) on environmental distribution of barium, its bioaccumulation, and potential and proven health impacts (in animal models and humans) is conducted .
  • Results : The potential health effects of barium exposure are largely based on animal studies, while epidemiological data for humans, specifically for chronic low-level exposures, are sparse. The reported health effects include cardiovascular and kidney diseases, metabolic, neurological, and mental disorders .

Safety And Hazards

Barium stearate is harmful if swallowed or inhaled . It is recommended to avoid breathing dust and to use personal protective equipment when handling this compound . It should be stored away from incompatible materials .

Future Directions

The future outlook of the barium stearate market appears promising. The market is expected to witness significant growth during the forecast period, with a projected compound annual growth rate (CAGR) of %. The increasing demand for barium stearate in the plastic and rubber industries, particularly for PVC applications, is a key driving factor for this growth .

properties

IUPAC Name

barium(2+);octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H36O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXUVMPSUKZYDT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70BaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027637
Record name Octadecanoic acid, barium salt
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Molecular Weight

704.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Octadecanoic acid, barium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Barium stearate

CAS RN

6865-35-6
Record name Barium stearate
Source ChemIDplus
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Record name Octadecanoic acid, barium salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanoic acid, barium salt
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Record name Barium distearate
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Record name BARIUM STEARATE
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Synthesis routes and methods

Procedure details

It is known that copolymers of the conjugated diene monomers (butadiene-1,3 and isoprene) with styrene, which are prepared using alkyllithiums in hydrocarbon solvents, have a graded block-type structure [Kelley, D. J. and Tobolsky, A. V., "J. Am. Chem. Soc.," 81, 1597 (1959) and Kuntz, I., "J. Polym. Sci.," 54, 569 (1961)]. For a copolymerization using an equal molar mixture of butadiene and styrene, butadiene is consumed initially much more rapidly than the styrene. When the butadiene concentration drops to a small value, the styrene is then rapidly consumed. Since this type of polymerization is nonterminating, the styrene is added to the same polymer chain which already contains a segment essentially of butadiene units forming a graded block copolymer having a trans content for the butadiene segment of about 53%. If a polar compound such as tetrahydrofuran, diethyl ether, or the like, is added to this copolymerization process, the reactivity of the styrene is increased during the initial stage of the reaction and copolymers having a more random structure result. However, this technique of preparing random copolymers has the disadvantage of increasing the vinyl content of the butadiene segments from 6-10% to as high as 70% or more, dependent on the nature of the polar compound used to prepare the random copolymers, and of reducing the trans content below 55% depending on the amount of polar compound employed. Rubbers possessing a relatively high vinyl content from the butadiene are undesirable in certain tire applications where the tire must have good dynamic response. Various techniques have been described which circumvent the formation of polybutadienes containing high vinyl contents while still permitting the preparation of random copolymers of butadiene with comonomers such as styrene. One of these methods involves the addition of the comonomers at a certain rate to the reaction system during copolymerization to provide a copolymer in which the butadiene segments have a microstructure of 5-15% vinyl and 30-60% cis or trans units [U.S. Pat. No. 3,094,512]. Another technique is to add incrementally butadiene (the most reactive monomer) at a rate to maintain a high styrene/butadiene ratio during polymerization to provide a copolymer where the butadiene units exhibit at least 30% cis, not over 46.4% trans and not over 12% vinyl [British Pat. No. 994,726 (1965)]. A method which does not require any programmed addition of monomer is based on the use of polymerization temperatures from 93° to over 154° C. [U.S. Pat. No. 3,558,575]; the method provides SBR polymers having 49.1 - 52.7% trans, 9.9 - 10.6% vinyl and a HI of 2.65. Organometallic compounds of Cs, Rb, K or Na as well as their salts of alcohols, phenols, carboxylic acids, carbonates, their sulfur analogs and amines have been used with organolithiums in the preparation of random copolymers having for the butadiene segments a vinyl content of 8.8 to 26.9% and trans content of 45.8 to 58.2% (U.S. Pat. No. 3,294,768). The addition to such systems of polar compounds per se, such as oxygen, water, alcohols, primary amines and secondary amines in an alkyl substituted aromatic diluent will provide liquid, random copolymers (U.S. Pat. No. 3,324,191) and can result in a reduction in the amount of organolithium compound used. Alkali metal t-butoxides with the exception of lithium t-butoxide have been found to be effective in accelerating the rate of copolymerization at which styrene is incorporated and increasing the overall rate of copolymerization. For the butyllithium initiated copolymerization of butadiene with styrene carried out in the presence of lithium t-butoxide a block polymer is obtained with a negligible change in the styrene incorporated with conversion [Wofford, C. F., and Hsieh, H. L., "J. Polymer Sci.," 7, Part A-1, 461 (1969)]. U.S. Pat. No. 3,506,631 teaches that aliphatic or aromatic phosphites, thiophosphites or amidophosphites in combination with n-butyllithium provide a random copolymer with vinyl contets of 10.7-15.3%. Patent application No. 69/14,452 (Netherlands) claims an improved process for the copolymerization of butadiene with styrene using a catalyst comprised of an alkali metal oxide, hydroxide, superoxide or peroxide with an organolithium compound. The resulting copolymers have a random styrene placement with a microstructure of 52.4-55.6% trans and 11.0-11.6% vinyl. The alkali metals, sodium and potassium, have been reacted with organolithiums to provide catalysts for the preparation of random solution butadiene-styrene copolymerss having vinyl contents of 7.3-25% and trans contents of 37.1-59.1% (Patent Application No. 48,069 (1968) Australia). A catalyst system for diene polymerization using an organolithium in combination with a barium compound including barium stearate and barium t-butoxide is stated to provide random copolymers of certain dienes and mono-vinyl aromatic compounds, not described as being crystalline, having a vinyl content of 7.8-13% and a trans content using Ba t-butoxide as high as 67.9% and using barium stearate of 70.5% (Examples 1 and 13, U.S. Pat. No. 3,629,213 (1971), Akira Onishi, Ryota Fujio, Minoru Kojima and Hiroschi Kawamoto, assignors to Bridgestone Tire Company Limited). Ryota Fujio, Minoru Kojima, Shiro Anzai and Akira Onishi (Bridgestone Tire Co., Ltd.), "Kogyo Kagaku Zasshi," No. 2 (19729, pages 447-453, in a somewhat similar disclosure show the reaction of alkaline earth metals directly with active hydrogen containing compounds (apparently in benzene), the use of barium stearate with an organolithium to provide 52.5% trans for a butadiene-styrene copolymer, state that barium stearate is scarcely effective and show limited molecular weight distributions, but do not show any crystallinity for their polymers.
[Compound]
Name
vinyl
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Ba t-butoxide
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alkaline earth metals
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organolithium
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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